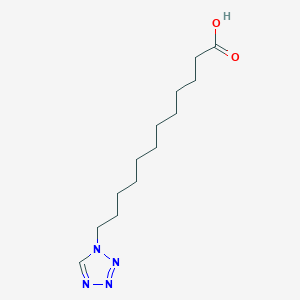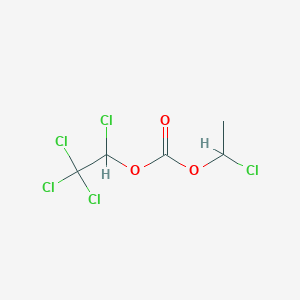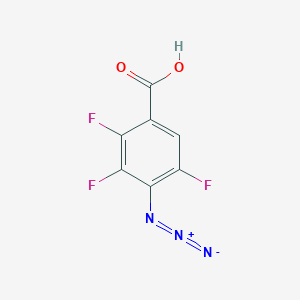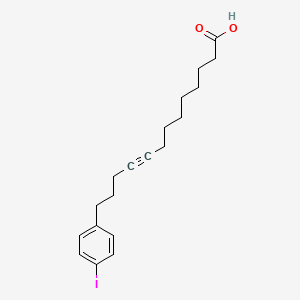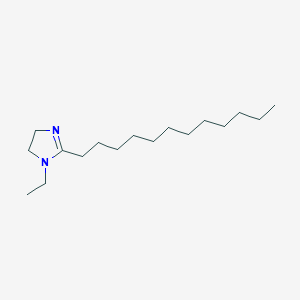
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a dodecyl (12-carbon) chain and an ethyl group attached to the imidazole ring, making it a unique and versatile molecule with various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole can be achieved through several methods, including:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its hydrophobic dodecyl chain allows it to interact with lipid membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure with a heptadecyl chain instead of a dodecyl chain.
2-Benzyl-4,5-dihydro-1H-imidazole: Contains a benzyl group instead of a dodecyl chain.
Uniqueness
2-Dodecyl-1-ethyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of a dodecyl chain and an ethyl group, which imparts distinct physicochemical properties and biological activities. Its long hydrophobic chain enhances its interaction with lipid membranes, making it particularly effective in applications requiring amphiphilic properties .
Eigenschaften
CAS-Nummer |
114289-16-6 |
|---|---|
Molekularformel |
C17H34N2 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
2-dodecyl-1-ethyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C17H34N2/c1-3-5-6-7-8-9-10-11-12-13-14-17-18-15-16-19(17)4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
QFGCJUXQVRMUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=NCCN1CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

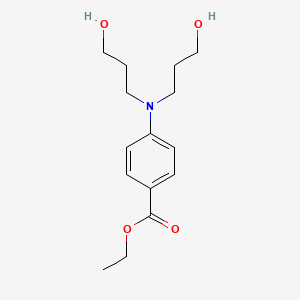
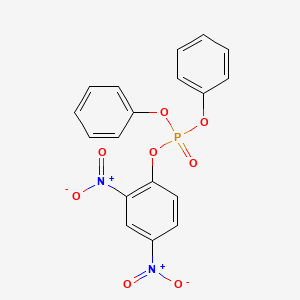
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)

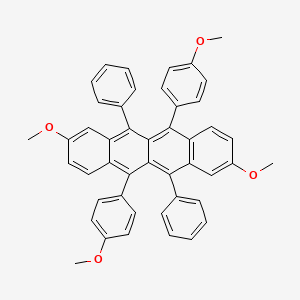
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
